4-(4-fluorophenyl)-1-nitrosopiperidine
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Overview
Description
4-(4-fluorophenyl)-1-nitrosopiperidine is a chemical compound that belongs to the class of nitrosamines It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-nitrosopiperidine typically involves the nitration of 4-(4-fluorophenyl)piperidine. The process begins with the preparation of 4-(4-fluorophenyl)piperidine, which can be synthesized through the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent. The resulting 4-(4-fluorophenyl)piperidine is then subjected to nitration using nitrosating agents such as sodium nitrite and hydrochloric acid under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of 4-(4-fluorophenyl)-1-nitropiperidine.
Reduction: Formation of 4-(4-fluorophenyl)-1-aminopiperidine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-fluorophenyl)-1-nitrosopiperidine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-nitrosopiperidine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the fluorophenyl group may enhance the compound’s binding affinity and specificity towards certain molecular targets, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperidine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
4-(4-chlorophenyl)-1-nitrosopiperidine: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical properties and interactions.
4-(4-bromophenyl)-1-nitrosopiperidine:
Uniqueness
4-(4-fluorophenyl)-1-nitrosopiperidine is unique due to the presence of both the fluorophenyl and nitroso groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitroso group provides reactive sites for covalent interactions with biomolecules. This combination of features makes it a valuable compound for various research applications.
Properties
CAS No. |
6716-99-0 |
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Molecular Formula |
C11H13FN2O |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-nitrosopiperidine |
InChI |
InChI=1S/C11H13FN2O/c12-11-3-1-9(2-4-11)10-5-7-14(13-15)8-6-10/h1-4,10H,5-8H2 |
InChI Key |
KKMKYPICWXGGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)N=O |
Purity |
95 |
Origin of Product |
United States |
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